molecular formula C12H17N3O3 B3154489 N-(2-Morpholinoethyl)-4-nitroaniline CAS No. 77755-81-8

N-(2-Morpholinoethyl)-4-nitroaniline

Cat. No.: B3154489
CAS No.: 77755-81-8
M. Wt: 251.28 g/mol
InChI Key: NWUVRJDVZZNZGH-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Substituted Nitroaniline Derivatives

The history of substituted nitroaniline derivatives is intrinsically linked to the birth of the synthetic dye industry in the 19th century. Following the synthesis of aniline (B41778), chemists began exploring its reactions, leading to the discovery of a vast array of colorful compounds. A crucial step in this exploration was the process of nitration, which introduces a nitro group onto the aromatic ring. Early methods for synthesizing nitroanilines often involved the nitration of aniline or its derivatives. wikipedia.org For instance, the synthesis of 4-nitroaniline (B120555), a key isomer, can be achieved by the amination of 4-nitrochlorobenzene or through a multi-step laboratory synthesis starting from aniline. wikipedia.orgazom.com The direct nitration of aniline itself is generally inefficient as it can lead to oxidation and the formation of unwanted byproducts. wikipedia.org To circumvent this, the amino group is often protected, for example, by acetylation to form acetanilide, before nitration. This directs the nitro group primarily to the para position. magritek.com

The development of synthetic methods for various substituted anilines, including nitroanilines, has been a continuous area of research. google.com These compounds became vital intermediates in the production of azo dyes, which are characterized by the -N=N- linkage. fiveable.me The position of the nitro group and other substituents on the aniline ring was found to significantly influence the color and properties of the resulting dyes. This early research laid the groundwork for understanding structure-property relationships in aromatic compounds.

Significance of the Morpholine (B109124) Moiety in Organic Synthesis and Molecular Design

The morpholine ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its unique combination of features. nih.govsci-hub.se As a heterocyclic compound containing both an ether and a secondary amine function, it is a versatile building block. sci-hub.se Its incorporation into molecules can significantly impact their properties. The presence of the oxygen atom can improve aqueous solubility and the nitrogen atom provides a point for further functionalization. pharmjournal.ru

In drug design, the morpholine moiety is often introduced to enhance the pharmacokinetic profile of a molecule. nih.gov It can improve metabolic stability, bioavailability, and target binding affinity. nih.gov A wide range of pharmacological activities have been associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.org The versatility of morpholine has led to its inclusion in numerous approved and experimental drugs. sci-hub.se

Current Research Landscape and Future Directions for Aminosubstituted Nitroaromatic Systems

The research landscape for amino-substituted nitroaromatic systems continues to expand beyond their traditional use as dye intermediates. A significant area of current interest is in the field of nonlinear optics (NLO). nih.govnih.gov Compounds with a strong electron donor (like an amino group) and a strong electron acceptor (like a nitro group) connected by a π-conjugated system can exhibit large second-order NLO responses. This makes them promising materials for applications in optoelectronics, such as optical switching and data storage. nih.gov Research in this area focuses on the design and synthesis of novel molecules with optimized NLO properties. mdpi.com

Furthermore, nitroaromatic compounds are being investigated for their potential in various other advanced materials. For example, they are used in the development of sensors for the detection of explosives and other hazardous materials. acs.orgacs.orgmdpi.com The electron-deficient nature of the nitroaromatic ring makes it susceptible to interactions with electron-rich analytes.

Future directions in the field of amino-substituted nitroaromatic systems are likely to focus on several key areas:

Development of Advanced NLO Materials: The synthesis of more complex and efficient NLO chromophores with tailored properties for specific applications remains a major goal. nih.gov

Pharmaceutical and Agrochemical Applications: The biological activity of nitroaromatic compounds continues to be explored, with potential for the development of new drugs and pesticides. marketdataforecast.comresearchgate.net

Materials for Sensing and Environmental Remediation: The unique electronic properties of these compounds will likely be further exploited in the design of sensitive and selective chemical sensors and in the development of materials for the degradation of environmental pollutants. nih.govresearchgate.net

The ongoing research into the synthesis and properties of compounds like N-(2-Morpholinoethyl)-4-nitroaniline contributes to this expanding field, offering the potential for new discoveries and applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-15(17)12-3-1-11(2-4-12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVRJDVZZNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275269
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77755-81-8
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77755-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of N-(2-Morpholinoethyl)-4-nitroaniline is expected to show distinct signals for the aromatic protons of the nitroaniline ring and the aliphatic protons of the morpholinoethyl group.

The 4-nitroaniline (B120555) moiety presents a characteristic AA'BB' system in the aromatic region. The strong electron-withdrawing effect of the nitro group deshields the protons ortho to it (H-3 and H-5), causing them to appear at a higher chemical shift (downfield) compared to the protons meta to it (H-2 and H-6), which are adjacent to the amino group. rsc.orgchemicalbook.com These two sets of protons would appear as doublets due to coupling with each other.

The morpholinoethyl fragment would exhibit several signals in the aliphatic region. The protons of the two CH₂ groups in the ethyl chain will appear as triplets, assuming free rotation, due to coupling with each other. The morpholine (B109124) ring protons typically show two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen atom and the nitrogen atom. rsc.org The protons next to the oxygen are generally found further downfield than those next to the nitrogen.

Predicted ¹H NMR Data for this compound Predicted data is based on spectral information for 4-nitroaniline and N-substituted morpholine derivatives. rsc.orgchemicalbook.comrsc.org

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (ortho to NO₂)~8.0-8.2Doublet (d)
Aromatic H (ortho to NH)~6.7-6.9Doublet (d)
Morpholine -CH₂-O-~3.7Triplet (t)
N-CH₂- (ethyl)~3.4Triplet (t)
Morpholine -CH₂-N-~2.7Triplet (t)
N-CH₂- (morpholine ethyl)~2.5Triplet (t)

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in both the aromatic and aliphatic regions.

In the aromatic portion, the carbon atom attached to the nitro group (C-4) and the carbon atom attached to the amino group (C-1) are expected to be the most downfield and upfield, respectively, due to the electronic effects of these substituents. The remaining aromatic carbons will appear in the typical range for substituted benzenes. rsc.orghmdb.ca

For the morpholinoethyl group, the carbons of the morpholine ring adjacent to the oxygen atom will have a higher chemical shift than those adjacent to the nitrogen. rsc.org The two carbons of the ethyl linker will also be distinguishable.

Predicted ¹³C NMR Data for this compound Predicted data is based on spectral information for 4-nitroaniline and N-substituted morpholine derivatives. rsc.orgrsc.orghmdb.ca

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4 (Aromatic, C-NO₂)~155
C-1 (Aromatic, C-NH)~136
Aromatic CH (ortho to NO₂)~126
Aromatic CH (ortho to NH)~112
Morpholine -CH₂-O-~67
N-CH₂- (ethyl)~57
Morpholine -CH₂-N-~53
N-CH₂- (morpholine ethyl)~42

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Elucidating Conformational Dynamics and Packing Effects

While 1D NMR provides fundamental structural data, advanced techniques are necessary for complete assignment and to probe more subtle structural features.

2D NMR Spectroscopy : Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the structure of this compound.

COSY would reveal the spin-spin coupling network between protons, for instance, confirming the connectivity between the two methylene groups of the ethyl linker.

HSQC correlates proton signals with their directly attached carbon-13 atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra. mdpi.com

Solid-State NMR (ssNMR) : While no specific ssNMR studies on this compound have been identified, this technique would be valuable for studying the compound in its crystalline form. It can provide insights into conformational dynamics, intermolecular interactions, and packing effects within the crystal lattice, which are averaged out in solution-state NMR.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity. For this compound (C₁₂H₁₇N₃O₃), HRMS would be used to verify its exact mass. cymitquimica.com

Calculated Exact Mass for HRMS Analysis

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₂H₁₈N₃O₃]⁺252.1343

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio corresponding to its molecular weight plus the mass of a proton. rsc.org

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, fragmentation is likely to occur along the ethyl chain and within the morpholine ring.

Predicted ESI-MS Fragmentation Data for this compound

Predicted Fragment Ion (m/z)Proposed Structure / Loss
252.13[M+H]⁺: Protonated parent molecule
166.07Loss of the morpholinoethyl side chain at the aniline (B41778) nitrogen
114.09Cleavage yielding the protonated N-ethylmorpholine fragment
86.07Fragmentation of the morpholine ring

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the nitro group, the aromatic ring, the secondary amine, and the morpholine ring.

Based on studies of 4-nitroaniline, the following vibrational assignments can be anticipated acs.orgrsc.org:

N-H Vibrations: In secondary aromatic amines, the N-H stretching frequency is a key indicator. For this compound, a band in the region of 3300-3500 cm⁻¹ would be expected, corresponding to the N-H stretching of the secondary amine linking the nitroaniline and morpholinoethyl groups. acs.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. acs.org The aliphatic C-H stretching vibrations from the morpholinoethyl group would be observed at slightly lower wavenumbers, generally in the 2800-3000 cm⁻¹ range.

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For 4-nitroaniline, these are observed around 1580 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric). acs.org Similar bands are expected for the title compound.

C-N Vibrations: The C-N stretching vibrations are often complex and can be coupled with other modes. In 4-nitroaniline, these have been identified around 1265-1270 cm⁻¹. acs.org The presence of the additional C-N bonds within the morpholine ring and the ethyl bridge will introduce further bands in this region.

Morpholine Vibrations: The morpholine ring will contribute its own characteristic vibrations, including C-O-C stretching and various CH₂ bending and rocking modes.

A comparative table of expected FT-IR vibrational frequencies for this compound, based on data for 4-nitroaniline, is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for 4-Nitroaniline acs.org
Secondary Amine (N-H)Stretching~3300-35003434 (symmetric NH₂), 3540 (asymmetric NH₂)
Aromatic C-HStretching~3000-31003041, 3045, 3100
Aliphatic C-H (Morpholine)Stretching~2800-3000-
Nitro Group (NO₂)Asymmetric Stretching~15801580
Nitro Group (NO₂)Symmetric Stretching~13201320
Aromatic C-NStretching~1260-12701265, 1270
Morpholine C-O-CStretching~1100-1120-

*This table presents expected values for this compound based on the known values for 4-nitroaniline and general group frequencies.

In studies of 4-nitroaniline, Raman spectroscopy has been instrumental in identifying key vibrational modes. acs.orgresearchgate.net

Nitro Group Vibrations: The symmetric stretching of the nitro group, which is strong in the Raman spectrum of 4-nitroaniline, is expected to be a prominent feature for the title compound as well, appearing around 1318 cm⁻¹. acs.org

Aromatic Ring Vibrations: The C-C stretching modes of the benzene (B151609) ring are also well-defined in the Raman spectrum of 4-nitroaniline, with notable peaks around 1577 cm⁻¹ and in the 1300-1500 cm⁻¹ region. acs.org

C-N Vibrations: Similar to FT-IR, C-N stretching bands can be identified, with those for 4-nitroaniline appearing around 1261 cm⁻¹ and 1273 cm⁻¹. acs.org

The introduction of the morpholinoethyl group would add complexity to the Raman spectrum, with new bands corresponding to the vibrations of this substituent.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹) for this compoundReference Raman Shift (cm⁻¹) for 4-Nitroaniline acs.org
Aromatic C-HStretching~3030-31003038, 3095, 3098
Nitro Group (NO₂)Asymmetric Stretching~15831583
Nitro Group (NO₂)Symmetric Stretching~13181318
Aromatic C-CStretching~1570-15801577
Aromatic C-NStretching~1260-12751261, 1273

*This table presents expected values for this compound based on the known values for 4-nitroaniline.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, probes the electronic energy levels of a molecule and provides insights into its photophysical behavior, such as its ability to absorb and emit light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For this compound, a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, the UV-Vis spectrum is expected to be dominated by an intramolecular charge transfer (ICT) band.

In 4-nitroaniline, the lower cutoff wavelength is around 398 nm. acs.org The introduction of the N-(2-Morpholinoethyl) group, which is a stronger electron-donating group than the primary amino group in 4-nitroaniline, is expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the enhanced ICT character, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar N-alkylated 4-nitroanilines support this expectation. nist.gov

CompoundSolventAbsorption Maximum (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
4-NitroanilineWater~381-
N,N-diethyl-4-nitroanilineGlyceline~415-
This compound VariousExpected > 381 nmData not available

*This table provides reference values for related compounds to infer the properties of this compound.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Key parameters include the emission maximum, fluorescence quantum yield (ΦF), and the Stokes shift.

For this compound, the fluorescence properties are expected to be highly dependent on the solvent environment due to its ICT character. While specific data for the title compound is scarce, studies on related nitroaniline derivatives indicate that these molecules can exhibit fluorescence, although often with low quantum yields. The emission maximum is anticipated to be significantly red-shifted from the absorption maximum, resulting in a large Stokes shift. This large Stokes shift is characteristic of molecules that undergo significant geometric and electronic rearrangement in the excited state, a common feature of ICT compounds. rsc.org

PropertyExpected Behavior for this compound
Emission Maximum Expected to be in the visible region, red-shifted from absorption.
Fluorescence Quantum Yield (ΦF) Likely to be low, and highly solvent-dependent.
Stokes Shift Expected to be large, indicative of significant excited-state relaxation.

*This table outlines the expected fluorescence properties based on the behavior of similar push-pull nitroaromatic compounds.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in push-pull molecules like this compound, where the ground state and the excited state have different dipole moments.

The excited state of such molecules is typically more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromism) in the absorption and emission spectra. rsc.org This property makes this compound a potential candidate for use as a solvatochromic probe to sense the polarity of its microenvironment. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales. Studies on 4-nitroaniline and its derivatives have extensively utilized their solvatochromic properties to investigate solvent effects. acs.org

Computational Chemistry and Quantum Mechanical Investigations of N 2 Morpholinoethyl 4 Nitroaniline

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is crucial as the geometry dictates many of the molecule's chemical and physical properties.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the ground state geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the lowest energy conformation. For N-(2-Morpholinoethyl)-4-nitroaniline, this would involve analyzing key bond lengths, bond angles, and dihedral angles. Of particular interest would be the planarity of the nitroaniline system and the orientation of the morpholinoethyl substituent relative to the aromatic ring. Studies on similar molecules, such as N,N-diethyl-4-nitroaniline, have shown that the amino group is often displaced from the plane of the aromatic ring. A conformational analysis would also be necessary to identify different stable conformers and their relative energies, which arise from the rotational freedom of the ethyl chain and the morpholine (B109124) ring.

Interactive Data Table: Optimized Geometrical Parameters (Hypothetical) (Note: The following table is a template. Specific data for this compound is not available in the literature.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N (amino)Data not available
C-N (nitro)Data not available
N-O (nitro)Data not available
**Bond Angles (°) **C-N-CData not available
O-N-OData not available
Dihedral Angles (°) Phenyl-NO₂Data not available
Phenyl-N(CH₂)₂Data not available

Ab Initio Quantum Chemical Methods for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are based on first principles without using experimental parameters. These methods are also employed to calculate the electronic structure and geometry. While computationally more demanding than DFT, they can provide benchmark results. For this compound, ab initio calculations would complement DFT findings, offering a more profound understanding of the electron distribution and molecular orbitals.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. For a push-pull system like this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule (the morpholinoethyl-aniline moiety), while the LUMO would be concentrated on the electron-deficient nitrobenzene (B124822) part. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited.

Interactive Data Table: FMO Properties (Hypothetical) (Note: The following table is a template. Specific data for this compound is not available in the literature.)

PropertyValue
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

Prediction of Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. The primary electronic transition in this compound would likely be a π→π* transition with significant charge-transfer character, corresponding to the excitation of an electron from the HOMO to the LUMO. This transition is responsible for the characteristic color of such compounds.

Analysis of Intramolecular Charge Transfer Characteristics

The defining feature of this compound is its "push-pull" nature, which facilitates Intramolecular Charge Transfer (ICT) upon electronic excitation. Computational analysis can quantify this charge transfer. By comparing the electron distribution in the ground state and the excited state, it is possible to visualize and measure the extent of charge moving from the donor (morpholinoethyl-amino group) to the acceptor (nitro group). This ICT character is fundamental to the molecule's potential applications in areas like nonlinear optics. Studies on related nitroaromatic compounds confirm that such ICT processes are highly sensitive to solvent polarity.

Vibrational Spectra Prediction and Conformational Dependent Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the harmonic vibrational frequencies, a detailed assignment of the vibrational modes can be achieved. The molecule belongs to the C1 point group, meaning all its vibrational modes are active in both IR and Raman spectroscopy. jchps.com

The vibrational analysis is highly dependent on the molecule's conformation, especially concerning the orientation of the morpholinoethyl group relative to the nitroaniline core. The key vibrational modes can be assigned as follows:

N-H and C-H Vibrations : The N-H stretching frequency of the secondary amine typically appears in the 3300-3500 cm⁻¹ region. jchps.com Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the morpholinoethyl group appear just below 3000 cm⁻¹. nih.gov

NO₂ Vibrations : The nitro group, being a strong electron-withdrawing group, exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is typically found at higher wavenumbers than the symmetric one.

Ring Vibrations : The C=C stretching vibrations of the benzene (B151609) ring are generally observed in the 1400-1600 cm⁻¹ region. nih.gov

Morpholine Vibrations : The C-O-C stretching of the morpholine ring and various CH₂ bending and rocking modes contribute to the fingerprint region of the spectrum.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the simulation of these spectra. scholarsresearchlibrary.comresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, providing a strong correlation with experimental data. scholarsresearchlibrary.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) Note: These are representative values based on similar molecules. Actual values would require specific DFT calculations for this exact compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric Stretching~3480Medium
Aromatic C-H Stretching~3080Weak-Medium
Aliphatic C-H Stretching~2960Medium
NO₂ Asymmetric Stretching~1510Strong
C=C Ring Stretching~1570Strong
NO₂ Symmetric Stretching~1340Very Strong
C-N Stretching~1280Medium-Strong

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

For this compound, the MEP map reveals distinct regions:

Negative Potential (Red/Yellow) : These regions indicate an excess of electrons and are susceptible to electrophilic attack. The most negative potential is localized on the oxygen atoms of the nitro (NO₂) group due to their high electronegativity and the electron-withdrawing nature of the group. nih.gov This makes the nitro group a primary site for interactions with positive charges or hydrogen bond donors.

Positive Potential (Blue) : These regions are electron-deficient and are the sites for nucleophilic attack. The highest positive potential is typically found around the hydrogen atom of the secondary amine (N-H) group and the hydrogen atoms of the benzene ring. researchgate.net This indicates their role as potential hydrogen bond donors.

Zero Potential (Green) : This area represents neutral electrostatic potential, typically found over the carbon backbone of the molecule. wolfram.com

The MEP analysis provides a clear visual representation of the molecule's "push-pull" nature. The electron-donating morpholinoethylamino group increases the electron density on the aromatic ring and the amine nitrogen, while the nitro group strongly withdraws electron density. This charge polarization is fundamental to the molecule's reactivity and its significant non-linear optical properties. nih.gov

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. wikipedia.orgslideshare.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure concept.

In this compound, NBO analysis quantifies the "push-pull" mechanism. Key findings from such an analysis would include:

Donor-Acceptor Interactions : The analysis reveals strong delocalization from the lone pair orbitals of the amino nitrogen (the donor) into the antibonding π* orbitals of the benzene ring and, subsequently, into the antibonding orbitals of the nitro group (the acceptor). wisc.edu This π-electron delocalization is the source of the significant intramolecular charge transfer.

Stabilization Energy : The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A high E(2) value for the interaction between a filled donor NBO and an empty acceptor NBO indicates a strong stabilizing delocalization. wisc.edu For this molecule, significant E(2) values are expected for the n(N) → π(C-C) and π(C-C) → π*(N-O) interactions.

Natural Charges : NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods. It would confirm the negative charge accumulation on the nitro group's oxygen atoms and a relative positive charge on the amino group and parts of the conjugated system, consistent with the MEP analysis.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative) Note: Based on typical values for push-pull nitroaniline systems.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N (amino)π* (Carom-Carom)Highπ-conjugation, ICT
π (Carom-Carom)π* (Carom-Nnitro)Moderate-Highπ-conjugation, ICT
π (Carom-Nnitro)π* (N-O)HighCharge delocalization to acceptor
LP(1) O (morpholine)σ* (C-C)Low-ModerateHyperconjugation

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules like this compound, which feature a strong electron donor (the morpholinoethylamino group) and a strong electron acceptor (the nitro group) connected by a π-conjugated system (the benzene ring), are prime candidates for materials with significant second-order non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in photonics and optoelectronics. researchgate.net

The key NLO property is the first hyperpolarizability (β), a tensor quantity that describes the molecule's second-order response to an applied electric field. A large β value is indicative of a strong NLO response. Computational chemistry allows for the direct calculation of β using methods like time-dependent density functional theory (TD-DFT). rug.nl

The large hyperpolarizability of this compound arises directly from its intramolecular charge transfer (ICT). Upon excitation by an intense light source, there is a significant shift of electron density from the donor end to the acceptor end, leading to a large change in the molecule's dipole moment. This change is directly related to the magnitude of β. researchgate.net Theoretical calculations show that the β values of such push-pull systems are significantly higher than those of reference compounds like urea. researchgate.net

Table 3: Comparison of Calculated First Hyperpolarizability (β) (Illustrative) Note: Values are highly dependent on the computational method and basis set.

CompoundComputational MethodCalculated β (esu)
Urea (Reference)DFT/B3LYP~0.4 x 10⁻³⁰
p-NitroanilineDFT/B3LYP~9.0 x 10⁻³⁰
This compoundDFT/B3LYP> 10.0 x 10⁻³⁰ (Estimated)

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different environments, particularly in solution. chemrxiv.org These simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time, providing insights into conformational changes and solvent effects on electronic properties.

For a polar molecule like this compound, the solvent polarity can have a profound impact:

Solvatochromism : The ICT excited state is highly sensitive to the solvent environment. MD simulations, often combined with quantum mechanics in QM/MM models, can predict the solvatochromic shift of the molecule's absorption spectrum. In polar solvents, the more polar excited state is stabilized more than the ground state, typically leading to a red shift (a shift to longer wavelengths) in the main absorption band. chemrxiv.org

Conformational Dynamics : The morpholinoethyl side chain has significant conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers in different solvents. The solvent can influence the folding of the side chain through hydrogen bonding and dielectric effects.

Dynamic Behavior : Simulations track the translational and rotational motion of the molecule, as well as its internal vibrations and conformational transitions over time. This provides a detailed picture of how the molecule behaves and interacts with its surroundings on a picosecond to nanosecond timescale. chemrxiv.org

Computational Approaches to Crystal Structure Prediction and Solid-State Characteristics

Predicting the crystal structure of a flexible organic molecule like this compound from its molecular diagram is a significant challenge in computational chemistry, often referred to as the field of Crystal Structure Prediction (CSP). nih.gov CSP methods aim to identify the most thermodynamically stable crystal packing arrangements (polymorphs) by searching the vast landscape of possible crystal structures. nih.gov

The general approach involves:

Conformational Analysis : Identifying the low-energy gas-phase conformers of the molecule.

Packing Generation : Generating thousands of plausible crystal packing arrangements for the identified conformers within common space groups.

Lattice Energy Minimization : Calculating and ranking the stability of these generated structures using force fields or more accurate quantum mechanical methods to determine the lattice energy.

For NLO materials, the crystal packing is critical. A centrosymmetric crystal structure will result in the cancellation of the molecular hyperpolarizability (β), leading to a zero macroscopic NLO response (χ(2)). Therefore, CSP is invaluable for predicting whether a molecule is likely to crystallize in a non-centrosymmetric space group, a prerequisite for second-harmonic generation. researchgate.net Computational studies can provide insights into the intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=N) and π-π stacking, that govern the crystal packing and ultimately the solid-state properties of the material. researchgate.net

Structure Property Relationships and Molecular Design Principles for N 2 Morpholinoethyl 4 Nitroaniline

Influence of the Nitro Group and Morpholine (B109124) Moiety on Electronic Distribution

The electronic landscape of N-(2-Morpholinoethyl)-4-nitroaniline is dominated by the powerful push-pull mechanism established between the electron-donating and electron-withdrawing components of the molecule.

The nitro group (–NO2) at the para-position of the aniline (B41778) ring acts as a potent electron-withdrawing group. wikipedia.org Through resonance, it delocalizes the electron density from the aromatic ring, creating a significant dipole moment and rendering the molecule highly polar. researchgate.net This electron-withdrawing nature is a key characteristic that influences the molecule's reactivity and intermolecular interactions. capes.gov.br The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. reddit.com

Conversely, the amino group (–NH–) , substituted with the 2-morpholinoethyl chain, functions as a strong electron-donating group. The lone pair of electrons on the aniline nitrogen atom engages in resonance with the π-system of the benzene (B151609) ring, pushing electron density towards the nitro group. capes.gov.briucr.org This intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) through the π-conjugated bridge (benzene ring) is a defining feature of p-nitroaniline derivatives. wikipedia.org

Impact of Substituents on the Aniline Ring on Spectroscopic Signatures and Molecular Properties

Altering the substituents on the aniline ring of molecules structurally related to this compound can systematically tune their electronic and spectroscopic properties. Studies on various p-nitroaniline (pNA) derivatives demonstrate a clear correlation between the electronic nature of the substituent and the molecule's absorption spectra.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating Groups (EDGs): Adding further EDGs to the aniline ring generally raises the energy of the HOMO and may have a smaller effect on the LUMO. This leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic shift (redshift) of the main absorption band in the electronic spectrum.

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs tends to lower the energy of both the HOMO and LUMO. This typically increases the HOMO-LUMO energy gap, causing a hypsochromic shift (blueshift) in the absorption spectrum.

Research on p-nitroaniline derivatives has quantified these relationships, showing that strong electron donors like –OH, –OCH3, and –NH2 cause the most significant redshifts and have the smallest HOMO-LUMO gaps. In contrast, strong EWGs like –CN and –SO2H lead to blueshifts. researchgate.netnih.gov These findings are critical for the rational design of new compounds for applications such as nonlinear optics, where a large molecular hyperpolarizability is often associated with a strong ICT band at longer wavelengths. iucr.org

Substituent on p-NitroanilineElectronic NatureEffect on HOMO-LUMO GapEffect on Absorption Spectrum
-OHStrong Electron DonorDecreaseRedshift
-OCH3Strong Electron DonorDecreaseRedshift
-CH3Weak Electron DonorSlight DecreaseSlight Redshift
-H (Reference: p-Nitroaniline)NeutralReferenceReference
-ClWeak Electron WithdrawerSlight IncreaseSlight Blueshift
-CNStrong Electron WithdrawerIncreaseBlueshift
-SO2HStrong Electron WithdrawerIncreaseBlueshift

This table is a generalized representation based on findings from studies on p-nitroaniline derivatives. researchgate.netnih.gov

Conformational Flexibility and its Effect on Intermolecular Interactions

This compound possesses significant conformational flexibility, primarily due to the four rotatable bonds in its morpholinoethyl side chain. This flexibility plays a crucial role in determining how the molecule packs in the solid state and interacts with its neighbors.

The key sources of flexibility are the rotations around the C(aniline)–N, N–C(ethyl), C–C(ethyl), and C(ethyl)–N(morpholine) single bonds. The torsion angle of the ethyl chain is particularly important. Studies on analogous N-(2-phenylethyl)nitroaniline derivatives show that the conformation about the ethyl C–C bond can adopt either an anti or a gauche arrangement. nih.gov

An anti conformation results in a more extended structure.

A gauche conformation leads to a more folded structure, bringing the terminal morpholine ring closer to the aniline portion of the molecule.

The specific conformation adopted can be influenced by subtle changes in other parts of the molecule, such as the presence of other substituents on the aniline ring. nih.gov This choice between an extended or folded state directly impacts the possible intermolecular interactions, such as hydrogen bonding and π–π stacking, and ultimately dictates the crystal packing structure. nih.gov For instance, a change from an anti to a gauche conformation can make previously accessible hydrogen bonding sites unavailable while exposing new ones, leading to entirely different packing motifs (e.g., chains vs. dimers). nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov For a class of compounds like nitroanilines, QSPR can be a powerful tool for predicting properties and guiding the design of new molecules without the need for exhaustive synthesis and testing. acs.org

The core principle of QSPR involves calculating a set of numerical values, known as molecular descriptors, that encode information about a molecule's topology, geometry, and electronic structure. These descriptors are then used to develop a regression model against an experimental property of interest.

For nitroaromatic compounds, QSPR models have been successfully developed to predict properties such as impact sensitivity and thermal stability. researchgate.netacs.org In the context of this compound and its derivatives, QSPR could be used to predict:

Nonlinear Optical (NLO) Properties: By correlating descriptors with hyperpolarizability values.

Spectroscopic Properties: Predicting the wavelength of maximum absorption (λmax) based on electronic descriptors.

Solubility: Modeling solubility in various solvents using topological and polar surface area descriptors.

A common approach within QSPR is the use of Hammett's constants, which quantify the electron-donating or -withdrawing ability of substituents. Studies on p-nitroaniline derivatives have successfully used these constants to create linear models that predict HOMO/LUMO energies and the energy of the primary electronic transition. researchgate.net This demonstrates the feasibility of using QSPR to rationally design new nitroaniline-based molecules with desired electronic properties.

Exploration of Hydrogen Bonding Networks and Their Role in Molecular Recognition and Aggregation

Hydrogen bonding is a critical non-covalent interaction that governs the self-assembly, crystal engineering, and molecular recognition properties of this compound. The molecule has one hydrogen bond donor—the secondary amine proton (N–H)—and multiple potential hydrogen bond acceptors: the two oxygen atoms of the nitro group, the oxygen atom of the morpholine ring, and the tertiary nitrogen atom of the morpholine ring.

This imbalance of donors and acceptors suggests that intermolecular hydrogen bonds will be a dominant feature of its solid-state structure. In related nitroaniline systems, N–H···O hydrogen bonds involving the nitro group are common, often leading to the formation of well-defined supramolecular structures like dimers or chains. nih.govnih.gov

The specific hydrogen bonding pattern that emerges is highly dependent on the steric accessibility of the donor and acceptor sites, which is influenced by the molecule's conformation. For example, studies on similar structures have shown that changing a substituent can disrupt an expected N–H···O (nitro) hydrogen bond pattern in favor of an N–H···N (cyano) bond, completely altering the packing structure. nih.gov The competition between the various acceptor sites (nitro oxygens vs. morpholine oxygen/nitrogen) in this compound would be a key determinant of its aggregation behavior. These hydrogen bonding networks are fundamental to how the molecule organizes in the solid state and how it might interact with biological targets or other molecules in solution. acs.org

Mechanistic Investigations of Chemical Reactions Involving N 2 Morpholinoethyl 4 Nitroaniline

Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. The mechanism for N-(2-Morpholinoethyl)-4-nitroaniline is understood by analogy with related nitroarenes, as the nitro group (NO₂) is a powerful activator for nucleophilic attack on the aromatic ring. kau.edu.sa

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction initiates with the attack of a nucleophile on the carbon atom of the aromatic ring that is attached to a leaving group. cymitquimica.com This step is typically the rate-determining step. wikipedia.org The attack forces a pair of pi-electrons from the aromatic system onto the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. cymitquimica.comhw.ac.uk The presence of the para-nitro group in this compound is crucial, as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. kau.edu.sahw.ac.uk This stabilization lowers the activation energy of the intermediate, facilitating the reaction. wikipedia.org Reactions are significantly faster when electron-withdrawing groups are positioned ortho or para to the site of attack. cymitquimica.comnih.gov

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group from the tetrahedral intermediate. cymitquimica.com

In the specific case of this compound, the molecule itself is the product of an SNAr reaction, typically formed from 4-nitrochlorobenzene and N-(2-aminoethyl)morpholine, where chloride is the leaving group. If this compound were to undergo a further SNAr reaction, a very strong nucleophile would be required to displace the morpholinoethylamino group, which is not a conventional leaving group. Alternatively, under forcing conditions with an exceptionally strong base, a benzyne (B1209423) intermediate could be formed via an elimination-addition mechanism, though this pathway is distinct from the SNAr mechanism. nih.gov

Mechanistic Pathways of Nitro Group Reduction

The reduction of the nitro group on the aromatic ring is a fundamental transformation of this compound, yielding the corresponding p-phenylenediamine (B122844) derivative. This conversion is of significant industrial importance and can be achieved through various mechanistic pathways depending on the reagents used. taylorandfrancis.com

The primary methods and their mechanistic features include:

Catalytic Hydrogenation: This is a widely used industrial method employing catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) with hydrogen gas (H₂). taylorandfrancis.comresearchgate.net The nitroaromatic compound adsorbs onto the surface of the metal catalyst, where the reaction with activated hydrogen occurs, leading to the formation of the amine.

Metal-Acid Systems: The use of an easily oxidized metal, such as Iron (Fe), Tin (Sn), or Zinc (Zn), in an acidic medium (e.g., HCl) is a classic method for nitro group reduction. researchgate.net The mechanism involves a series of single-electron transfers from the metal to the nitro group. The acidic conditions are necessary to protonate the intermediates and facilitate the reaction.

Other Reagents: Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used, particularly for selective reductions in molecules with multiple nitro groups. taylorandfrancis.com Metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. taylorandfrancis.com

The choice of reducing agent can be tailored to achieve specific outcomes and tolerate other functional groups within the molecule.

Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsMechanistic Feature
H₂ with Pd/C, PtO₂, or Raney NiHydrogen gas pressure, various solventsHeterogeneous catalytic transfer of hydrogen. taylorandfrancis.comresearchgate.net
Fe, Sn, or Zn with HClAqueous acidic solutionStepwise single-electron transfer from the metal. researchgate.net
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionReduction via sulfoxylate (B1233899) intermediates.
Tin(II) Chloride (SnCl₂)Ethanol, often used for pH-neutral conditions. researchgate.netActs as the reducing agent, forming tin(IV) salts.

Understanding Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed Processes)

This compound can participate in palladium-catalyzed cross-coupling reactions, most notably as the amine component in C-N bond-forming reactions like the Buchwald-Hartwig amination. youtube.com These reactions are powerful tools for synthesizing complex arylamines.

The generally accepted mechanism for Pd-catalyzed C-N cross-coupling involves a catalytic cycle that begins with a Pd(0) species. youtube.comnih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) or pseudohalide, inserting itself into the carbon-halogen bond. This step forms a Pd(II) intermediate. nih.gov This is often the rate-determining step of the cycle. nih.gov

Ligand Exchange/Amine Coordination: The secondary amine of this compound coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov

The success of these reactions heavily relies on the choice of phosphine (B1218219) ligands attached to the palladium catalyst. These ligands are crucial for stabilizing the palladium species, promoting the rates of oxidative addition and reductive elimination, and preventing side reactions like beta-hydride elimination. youtube.com

Photochemical Reactivity and Decomposition Mechanisms

While specific photochemical studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of related nitroaromatic compounds, such as 4-nitroaniline (B120555). These compounds are known to be photochemically active. nih.govresearchgate.net

Upon absorption of UV or visible light, the nitroaromatic molecule is promoted to an excited state. nih.gov The subsequent reaction mechanism can follow several pathways:

Hydrogen Abstraction and Radical Formation: The excited nitroaromatic molecule can abstract a hydrogen atom from a donor molecule (like a solvent or another amine) or even from its own alkyl chain. nih.gov This process generates a pair of radicals. For instance, the excited nitro group can abstract a hydrogen from the morpholinoethyl side chain, leading to intramolecular reactions. This pathway can result in the formation of nitrosoaromatic and hydroxylamine (B1172632) intermediates, which can further react, for example, by condensing to form azoxy compounds. nih.gov

Photoreduction: In the presence of a photocatalyst (like TiO₂ or V₂O₅/TiO₂) and a reducing agent (like hydrazine (B178648) hydrate), nitroarenes can be reduced to the corresponding aromatic amines under visible or UV light irradiation. chemistryviews.org This process involves photo-generated electrons from the catalyst being transferred to the nitro group.

N-N Bond Fission: Studies on related N-nitroanilines show that a primary photochemical process can be the fission of the nitrogen-nitro (N-NO₂) bond. hw.ac.uk This homolytic or heterolytic cleavage depends on the solvent and leads to a variety of subsequent radical or ionic reactions. hw.ac.uk

Photo-inhibition: In some molecular structures, the presence of a strong electron-withdrawing nitro group has been observed to inhibit certain photoreactions, such as photoisomerization, by affecting the energy levels of the excited states. researchgate.net

The specific decomposition products and their formation mechanisms depend heavily on the reaction conditions, including the wavelength of light, the solvent, the presence of oxygen, and the availability of hydrogen donors. hw.ac.uknih.gov For nitroaromatic compounds, photolysis in aqueous environments can lead to products such as nitrite (B80452) and nitrate (B79036) ions. acs.org

Applications in Advanced Materials Science

Investigation as a Component in Non-Linear Optical (NLO) Materials for Photonics and Optoelectronics

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response in these materials arises from the interaction of intense laser light with the molecular dipoles, leading to phenomena such as second-harmonic generation (SHG). The key structural motif for a high second-order NLO response is a molecule with a strong donor-π-acceptor (D-π-A) character.

N-(2-Morpholinoethyl)-4-nitroaniline fits this structural paradigm perfectly. The morpholinoethylamino group acts as an effective electron donor, while the nitro group is a classic strong electron acceptor. The phenyl ring serves as the π-bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. This ICT is crucial for a large first molecular hyperpolarizability (β), which is a measure of the second-order NLO activity at the molecular level.

Research into related nitroaniline compounds provides a strong basis for the NLO potential of this compound. For instance, p-nitroaniline (pNA) is a benchmark organic NLO material. researchgate.net Theoretical studies have shown that modifications to the amino group can further enhance the NLO properties. The calculated first hyperpolarizability (βtot) of 2-amino-4-nitroaniline is approximately 3.6 times higher than that of p-nitroaniline. nih.gov

Furthermore, extensive studies have been conducted on crystalline NLO materials based on nitroaniline derivatives. N-benzyl-2-methyl-4-nitroaniline (BNA) is a well-characterized organic NLO crystal. nih.gov Precise measurements of its second-order NLO coefficients have been performed, demonstrating its significant potential for optical applications. nih.gov The non-zero coefficients indicate a non-centrosymmetric crystal structure, a prerequisite for bulk second-order NLO effects.

The table below presents the measured second-order NLO coefficients for the related compound N-benzyl-2-methyl-4-nitroaniline (BNA), which serves as a reference for the potential NLO properties of this compound.

Table 1: Second-Order NLO Coefficients of N-benzyl-2-methyl-4-nitroaniline (BNA) Crystal

NLO Coefficient Value (pm/V)
d₃₃ 231 ± 5
d₃₂ 78.1 ± 1.6
d₁₅ 77.6 ± 1.6

Data sourced from a study on the characterization of BNA crystals. nih.gov

The inclusion of the flexible and polar morpholinoethyl group in this compound could influence the crystal packing, potentially leading to a favorable non-centrosymmetric arrangement and a strong bulk NLO response.

Role in Stabilizer Formulations and Energetic Materials (referencing related nitroanilines)

Nitroaromatic compounds, including various nitroanilines, play significant roles in the formulation of energetic materials and propellants. They can function as energetic components themselves, or as stabilizers to enhance the chemical stability and service life of explosive formulations. wiley-vch.deekb.eg Stabilizers are crucial additives in nitrocellulose-based propellants, as they scavenge acidic auto-catalytic decomposition products, primarily nitrogen oxides. nih.gov

Derivatives of p-nitroaniline have been specifically investigated for this purpose. For example, N-methyl-p-nitroaniline and its derivatives have been explored as stabilizers for nitric ester-based energetic materials. nih.gov The mechanism of stabilization involves the reaction of the stabilizer with nitrogen oxides, preventing them from accelerating the degradation of the energetic polymer matrix. nih.gov

While many energetic materials are nitroamines like RDX and HMX, nitroanilines can be incorporated to modify the properties of the formulation. wiley-vch.de For instance, non-energetic molecules like 2-nitroaniline (B44862) have been used to form cocrystals with highly sensitive explosives like benzotrifuroxan (B3051571) (BTF). mdpi.com This cocrystallization significantly reduces the impact sensitivity of the energetic material, enhancing its safety. mdpi.com The formation of hydrogen bonds between the amino group of the nitroaniline and the energetic molecule is key to this stabilization. mdpi.com

This compound, with its secondary amine and morpholine (B109124) ring, possesses sites that could interact with and neutralize decomposition products in a manner similar to other stabilizer molecules. The morpholine moiety, in particular, can act as a base to trap acidic species. The presence of the nitro group also means it is energetically compatible with many explosive formulations.

The table below lists common energetic materials and stabilizers, providing context for the potential application of this compound.

Table 2: Examples of Energetic Materials and Stabilizers

Compound Type Primary Application
Cyclotrimethylenetrinitramine (RDX) Nitroamine High explosive
Cyclotetramethylene-tetranitramine (HMX) Nitroamine High explosive
Nitrocellulose Nitrate (B79036) Ester Propellant base
Diphenylamine Amine Stabilizer
N-methyl-p-nitroaniline Nitroaniline Derivative Stabilizer
2-Nitroaniline Nitroaniline Insensitive cocrystal former

Utilization as a Fluorescent Probe or Dye in Material Characterization (focusing on photophysical principles)

The photophysical properties of this compound, stemming from its intramolecular charge transfer (ICT) character, make it a candidate for use as a fluorescent probe or dye. Molecules with a D-π-A structure often exhibit significant changes in their fluorescence properties (such as emission wavelength and quantum yield) in response to their local environment.

The fundamental principle behind its potential as a fluorescent probe lies in the nature of its excited state. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating morpholinoethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting nitro group. This creates a large dipole moment in the excited state.

The energy of this charge transfer state is highly sensitive to the polarity of the surrounding medium. In polar solvents, the large excited-state dipole is stabilized, which typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is the basis for its application in sensing and material characterization.

Studies on related compounds, such as p-nitroaniline, have detailed their photophysical behavior. Ultrafast transient absorption spectroscopy has shown that the ICT singlet state of p-nitroaniline can relax through different pathways, including internal conversion and intersystem crossing, depending on the solvent polarity. The efficiency of fluorescence is often in competition with these non-radiative decay pathways.

The table below summarizes the key photophysical principles that would govern the behavior of this compound as a fluorescent probe.

Table 3: Photophysical Principles of D-π-A Fluorescent Probes

Principle Description Relevance to this compound
Intramolecular Charge Transfer (ICT) Photoinduced transfer of an electron from the donor to the acceptor group through the π-system. The morpholinoethylamino (donor) to nitro (acceptor) transfer is the primary electronic transition.
Excited State Dipole Moment The dipole moment of the molecule is significantly larger in the excited state than in the ground state. This large change is responsible for its sensitivity to the environment.
Solvatochromic Fluorescence The wavelength of the emitted fluorescence is dependent on the polarity of the solvent. Enables its use in probing the local polarity of materials.
Environmental Sensitivity Fluorescence intensity (quantum yield) can be quenched or enhanced by specific interactions with the environment. Allows for the detection of specific analytes or changes in material properties.

Exploration in Chemical Sensing Technologies Based on Solvatochromic Responses

The pronounced solvatochromism of D-π-A compounds like this compound provides a direct mechanism for their use in chemical sensing. Solvatochromism refers to the change in the color of a substance (i.e., a shift in its UV-Visible absorption or emission spectrum) when it is dissolved in different solvents. nih.gov This effect can be harnessed to detect the presence of certain chemicals or to measure the polarity of a medium.

For this compound, the strong ICT band in its electronic spectrum is highly sensitive to the solvent environment. In a series of solvents with varying polarities, the position of the absorption maximum (λ_max) will shift. This shift is a result of the differential solvation of the ground state and the more polar excited state. nih.govnih.gov Polar solvents will stabilize the charge-separated excited state more than the ground state, leading to a lower energy transition and a red-shift in the absorption spectrum.

This principle has been demonstrated with closely related dyes. For example, the solvatochromic behavior of N,N-diethyl-4-nitroaniline has been successfully used to distinguish between structurally similar compounds, such as isomers of carbohydrates, in aqueous solutions. nih.gov The subtle differences in the intermolecular interactions between the dye and the various solutes lead to measurable differences in the dye's absorption spectrum. nih.gov

The table below presents hypothetical solvatochromic data for this compound in a range of solvents, illustrating the expected trend based on the behavior of similar compounds like p-nitroaniline. nih.gov

Table 4: Representative Solvatochromic Data for a Nitroaniline-based Dye

Solvent Polarity (ET(30) kcal/mol) Absorption Maximum (λ_max, nm)
Cyclohexane 31.2 ~330
1,4-Dioxane 36.0 ~365
Acetone 42.2 ~380
Ethanol 51.9 ~395
Water 63.1 ~410

Data is illustrative and based on trends observed for p-nitroaniline and its derivatives. nih.gov

By calibrating the spectral shift of this compound against solvent polarity parameters, it can be used as a probe to determine the polarity of unknown environments, such as within polymer films, on surfaces, or in microfluidic devices.

Future Research Directions and Unexplored Avenues for N 2 Morpholinoethyl 4 Nitroaniline

Development of Novel and Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for applications in nonlinear optics and pharmaceuticals where specific stereoisomers can exhibit dramatically different properties. mdpi.com Currently, the synthesis of N-(2-Morpholinoethyl)-4-nitroaniline is typically achieved through standard nucleophilic aromatic substitution, which does not control the stereochemistry of potential chiral centers. Future research should focus on developing novel asymmetric synthetic strategies.

Key research avenues include:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. mdpi.com Research could explore the use of chiral proline derivatives or C2-symmetric diamines to catalyze the addition of N-(2-aminoethyl)morpholine to a suitable 4-nitrophenyl precursor, aiming to induce enantioselectivity. mdpi.com The development of bifunctional organocatalysts that can activate both the nucleophile and the electrophile could provide high levels of stereocontrol. mdpi.com

Transition-Metal Catalysis: Chiral transition metal complexes are widely used for a vast range of asymmetric transformations. mdpi.com Investigating catalysts based on metals like rhodium, copper, or palladium, combined with chiral ligands, could facilitate an enantioselective C-N bond formation. For instance, developing catalytic systems for the asymmetric amination of halo-nitroaromatics is a promising direction.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Exploring enzymes such as aminotransferases or hydrolases for the kinetic resolution of a racemic mixture of this compound or a chiral precursor could yield the desired enantiomer with high purity.

The successful development of such routes would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric synthesis of complex aniline (B41778) derivatives. organic-chemistry.orgrsc.org

Advanced Computational Modeling for High-Throughput Screening and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. cacrdelhi.com For this compound, advanced computational modeling can accelerate the discovery of new applications and derivatives with tailored properties.

Future computational efforts should include:

High-Throughput Virtual Screening (HTVS): By creating a virtual library of derivatives of this compound with various substituents, HTVS can be employed to screen for compounds with optimized properties, such as enhanced nonlinear optical (NLO) responses or specific absorption characteristics. This involves using methods like Density Functional Theory (DFT) to calculate key parameters for thousands of candidate molecules. researchgate.netrsc.org

Rational Design of NLO Materials: Computational models can elucidate the structure-property relationships that govern the NLO activity of this molecule. Studies similar to those performed on para-nitroaniline (pNA) could investigate how solvent polarity and molecular conformation (e.g., the pyramidal dihedral angle of the amine group) affect intramolecular charge transfer (ICT), which is crucial for NLO properties. chemrxiv.org This understanding would enable the rational design of new molecules with superior performance.

Predicting Reactivity and Stability: Computational methods can be used to model the reactivity of this compound under various conditions, including extreme ones. researchgate.net Calculating bond dissociation energies can help identify the most likely pathways for degradation or reaction, providing insights into the material's thermal stability and pyrolysis mechanisms. researchgate.net

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT) Calculation of electronic structure, heat of formation, and vibrational modes. researchgate.netPrediction of NLO properties, stability, and spectral characteristics.
Ab initio methods (e.g., ADC(2)) Investigation of excited states and intramolecular charge transfer (ICT) effects in various media. chemrxiv.orgUnderstanding solvatochromic shifts and optimizing the molecule for specific optical applications.
Molecular Dynamics (MD) Simulation of molecular behavior in condensed phases (e.g., crystals, polymers).Insight into crystal packing, polymorphism, and interactions within hybrid materials.
High-Throughput Virtual Screening Automated screening of a large virtual library of derivatives.Rapid identification of lead candidates with enhanced properties for synthesis.

Exploration of Polymorphism and Co-crystallization for Enhanced Material Properties

The solid-state packing of molecules can have a profound impact on their bulk properties, particularly for materials intended for optical applications. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are powerful tools for materials engineering. researchgate.netacs.org

Future research in this area should focus on:

Systematic Polymorph Screening: A comprehensive screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) should be undertaken to identify and characterize different polymorphs of this compound. It is common for NLO compounds to crystallize in both centrosymmetric and non-centrosymmetric forms, with only the latter being active for second-harmonic generation (SHG). researchgate.netwikipedia.org

Co-crystallization for NLO Applications: Co-crystallizing this compound with other organic molecules (co-formers) can be used to control the crystal symmetry and potentially create non-centrosymmetric structures required for SHG. researchgate.net The selection of co-formers can be guided by principles of supramolecular chemistry, targeting specific intermolecular interactions like hydrogen bonding.

Characterization of Crystal Structures: Detailed structural analysis of any new polymorphs or co-crystals using single-crystal X-ray diffraction is essential. This data provides fundamental insights into the intermolecular interactions that dictate the crystal packing and, consequently, the material's macroscopic properties.

The discovery of a stable, non-centrosymmetric polymorph or co-crystal could significantly enhance the utility of this compound as a practical NLO material. jhuapl.edu

Integration into Hybrid Organic-Inorganic Material Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic components (e.g., processability, functional diversity) and inorganic materials (e.g., thermal stability, mechanical strength). nih.gov Integrating this compound into such systems could lead to novel multifunctional materials. nih.gov

Promising research directions include:

Sol-Gel Derived Hybrids: A one-pot synthesis combining the nucleophilic aromatic substitution to form the chromophore with a sol-gel process can be used to create hybrid materials where the this compound moiety is covalently bound within a silica (B1680970) matrix. rsc.orgresearchgate.net This approach has been demonstrated for related p-nitroaniline systems, resulting in materials with high chromophore content and excellent chemical resistance. rsc.orgresearchgate.net The silica matrix protects the organic dye from aggressive chemicals, making these materials suitable for pigment applications. researchgate.net

Core-Shell Nanoparticles: Advanced procedures can be adapted to create monodisperse core-shell particles, consisting of a pure silica core and a shell functionalized with the nitroaniline chromophore. rsc.org Such materials could have applications in sensing, catalysis, or as building blocks for more complex photonic structures.

Hybrids with Metal Oxides: New hybrid materials can be synthesized by combining this compound with metal oxides like TiO₂ or Fe₂O₃. researchgate.netenp.edu.dz These composites could exhibit interesting electrochemical or photocatalytic properties, opening up applications in sensors or energy storage. The interactions at the organic-inorganic interface are critical and can be classified as weak (Class I) or involving covalent bonds (Class II). nih.govfrontiersin.org

Hybrid System TypeSynthesis MethodPotential Properties & Applications
Silica-based Xerogels One-pot sol-gel process with SₙAr reaction. rsc.orgresearchgate.netHigh chromophore loading, chemical stability, applications as pigments.
Core-Shell Nanoparticles Advanced sol-gel procedure on a silica core. rsc.orgControlled morphology, use in photonics and advanced coatings.
Metal-Oxide Composites In-situ polymerization or sol-gel with metal precursors. researchgate.netenp.edu.dzEnhanced electrochemical performance, photocatalysis, sensors.
Polymer Nanocomposites Blending with inorganic nanoparticles. researchgate.netImproved mechanical and thermal properties, tunable optical properties.

Investigation of Unique Reactivity Profiles under Extreme Conditions

Studying chemical reactions under extreme conditions—such as high temperature, high pressure, or in unconventional media—can reveal novel reactivity patterns and lead to the synthesis of unique products. The nitroaniline moiety is known to be reactive and can undergo various transformations depending on the conditions.

Unexplored avenues for research include:

High-Pressure Reactions: Applying high pressure can significantly influence reaction rates and selectivity. For aromatic nitro compounds, pressure can promote reduction reactions. Investigating the reaction of this compound with reducing agents like hydrazine (B178648) hydrate (B1144303) under moderate nitrogen pressure could offer an alternative route to the corresponding aniline derivative. Studies have shown that for nitrobenzene (B124822) reduction, a pressure of 2.0 MPa can dramatically increase the yield compared to atmospheric pressure.

Reactions in Supercritical Fluids: Using supercritical fluids (e.g., scCO₂) as a reaction medium offers a green alternative to conventional organic solvents and can lead to unique selectivity. Exploring hydrogenation or other transformations of this compound in such media could be a fruitful area of research.

Mechanochemical Synthesis: Solid-state reactions induced by mechanical force (ball milling) can provide solvent-free and efficient synthetic routes. This technique could be explored for the synthesis of this compound itself or for its co-crystals and derivatives.

Unusual SₙAr Reactivity: While typically unreactive, nitroanilines can exhibit unusually high SₙAr reactivity with nucleophiles like hydroxide (B78521) in aqueous media, where the leaving amino group is stabilized by hydrogen bonding. nih.gov Exploring the reactivity of this compound under similar "extreme" aqueous conditions could reveal unexpected reaction pathways.

Extreme ConditionPotential Reaction TypeResearch Goal
High Pressure (e.g., 2.0 MPa) Catalytic or non-catalytic reduction. Efficient and selective synthesis of the corresponding amino-derivative.
High Temperature (e.g., >150°C) Controlled pyrolysis or rearrangement. orientjchem.orgUnderstanding thermal stability limits and decomposition pathways.
Supercritical Fluids Hydrogenation, oxidation.Developing green synthetic methods with novel selectivity.
Aqueous Base Nucleophilic Aromatic Substitution (SₙAr). nih.govInvestigating unusual reactivity and displacement of the morpholinoethyl group.

Q & A

Q. What are the optimal synthetic routes for N-(2-Morpholinoethyl)-4-nitroaniline, and how can reaction conditions be tailored to improve yield and purity?

The synthesis often involves nitro group reduction and coupling reactions. For example, sodium dithionite (Na₂S₂O₄) in ethanol/water at 80°C effectively reduces nitro intermediates, yielding amines with high purity . Microwave-assisted synthesis (e.g., 0.5 mmol scale reactions) can enhance reaction rates and selectivity, achieving 85% yields with flash chromatography purification . Key parameters include temperature control, solvent selection (e.g., EtOH, DMF), and catalyst optimization (e.g., organotin catalysts for isocyanate intermediates) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms nitro/morpholinoethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₈N₄O₃) with <5 ppm error margins .
  • X-ray Crystallography: Resolves molecular geometry (e.g., bond angles, torsion angles) and packing behavior. Refinement methods like SHELX-90 enable precise structural determination, with R-factors <0.053 for high confidence .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence the electronic and steric properties of this compound in nucleophilic substitution reactions?

The morpholino group acts as an electron-donating moiety via its oxygen and nitrogen atoms, stabilizing transition states in aromatic substitution. Steric hindrance from the ethyl-morpholine chain reduces reactivity at ortho positions, favoring para-substitution in electrophilic reactions. Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV) at the nitro-aniline ring, enhancing electrophilicity .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, cell lines) or impurities. Systematic approaches include:

  • Purity Validation: HPLC (>99%) and HRMS to exclude by-products .
  • Structural Analog Testing: Compare activity of derivatives (e.g., chloro, fluoro substitutions) to isolate functional group contributions .
  • Dose-Response Studies: Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr incubations) .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations map binding modes. For example:

  • Enzyme Inhibition: The nitro group forms hydrogen bonds with catalytic residues (e.g., BRD4 acetyl-lysine pocket), while the morpholinoethyl chain occupies hydrophobic subpockets .
  • Free Energy Calculations: MM-PBSA/GBSA quantify binding affinities (ΔG ~ -8.2 kcal/mol), validated by in vitro IC₅₀ assays .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high regioselectivity and minimizing by-products?

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., nitro reductions), reducing decomposition .
  • Catalyst Optimization: Heterogeneous catalysts (e.g., Pd/C) enhance nitro reduction efficiency at >90% conversion .
  • Purification: Gradient flash chromatography (0–10% MeOH in EtOAc) separates regioisomers, while recrystallization in EtOH/H₂O yields >98% purity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound Derivatives

StepConditionsYieldPurity MethodReference
Nitro ReductionNa₂S₂O₄ (1 M), EtOH/H₂O, 80°C, 1 hr85%HPLC, HRMS
Microwave Coupling150°C, 20 min, DMF79%¹H NMR, TLC
RecrystallizationEtOH/H₂O (3:1), 4°C98%Melting Point, XRD

Q. Table 2: Computational Modeling Parameters

Software/ToolApplicationKey OutputReference
AutoDock VinaDocking to BRD4/CBPBinding Energy (kcal/mol)
Gaussian 16 (DFT)LUMO Energy CalculationElectron Density Maps
GROMACSMD Simulations (100 ns)RMSD, Binding Free Energy

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Feasible Synthetic Routes

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N-(2-Morpholinoethyl)-4-nitroaniline
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Reactant of Route 2
N-(2-Morpholinoethyl)-4-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.